molecular formula C15H17BrN2OS2 B2460318 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide CAS No. 954069-81-9

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide

Cat. No. B2460318
CAS RN: 954069-81-9
M. Wt: 385.34
InChI Key: NEIXYILOQWYMCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

Thiazoles are important heterocyclic compounds, which contain sulfur and nitrogen . The molecular structures of similar compounds were confirmed by their physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide are not available in the search results, thiazoles are known to exhibit diverse biological activities .

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways, often leading to downstream effects such as antimicrobial, antifungal, antiviral, and antitumor activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action and stability of thiazole derivatives .

properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2OS2/c1-2-7-17-14(19)8-13-10-21-15(18-13)20-9-11-3-5-12(16)6-4-11/h3-6,10H,2,7-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIXYILOQWYMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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